molecular formula C18H22N2O5S2 B2969643 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide CAS No. 946215-52-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide

Katalognummer: B2969643
CAS-Nummer: 946215-52-7
Molekulargewicht: 410.5
InChI-Schlüssel: OOYYSHLLQUHCEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a benzenesulfonamide group linked to a methoxyphenyl-isothiazolidin dioxide scaffold, a structural motif known to confer valuable biological properties. Compounds containing the 1,1-dioxidoisothiazolidin-2-yl group and sulfonamide functionalities are frequently investigated for their potential to modulate key biological pathways. Research into analogous structures suggests potential utility in developing inhibitors for specific enzymes, such as kinases , or in exploring mechanisms related to cellular proliferation and inflammation. The specific substitutions on the phenyl rings of this molecule are designed to optimize its interaction with biological targets, influencing factors like binding affinity and selectivity. This makes it a versatile candidate for researchers building structure-activity relationship (SAR) models in various therapeutic areas, including oncology and metabolic diseases. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-5-8-18(14(2)11-13)27(23,24)19-16-12-15(6-7-17(16)25-3)20-9-4-10-26(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYYSHLLQUHCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Isothiazolidine moiety : Contributes to the compound's reactivity and biological interactions.
  • Methoxy and dimethyl substituents : Enhance solubility and influence pharmacokinetic properties.

The molecular formula of this compound is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S with a molecular weight of approximately 394.5 g/mol.

Antitumor Potential

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The inhibition of CDK2 suggests potential applications in cancer therapy, as it may impede the proliferation of cancer cells.

Mechanism of Action :

  • Binding to CDK2 : The compound interacts with the active site of CDK2, inhibiting its kinase activity and affecting downstream signaling pathways involved in cell cycle progression.
  • Influence on Apoptosis : By modulating CDK2 activity, the compound may promote apoptosis in cancer cells, enhancing its anticancer potential.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Remarks
A549 (Lung Cancer)4.5Significant cytotoxicity observed
HCC827 (Lung Cancer)3.8High sensitivity to treatment
NCI-H358 (Lung Cancer)5.0Moderate sensitivity
MRC-5 (Normal Fibroblast)10.0Lower cytotoxicity compared to cancer cells

Mechanistic Insights

The compound's mechanism involves:

  • Inhibition of CDK2 : This leads to cell cycle arrest in the G1/S phase.
  • Induction of Apoptosis : Enhanced expression of pro-apoptotic factors such as Bax and reduced levels of anti-apoptotic factors like Bcl-2 have been observed.

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on lung cancer cell lines using MTS cytotoxicity assays. The study found that the compound significantly inhibited cell proliferation in a dose-dependent manner across all tested lines.

Study 2: Selectivity Profile

Further investigations into the selectivity profile revealed that while the compound effectively targets cancer cells, it also exhibits some cytotoxic effects on normal fibroblast cells (MRC-5). This raises considerations for therapeutic applications regarding dose optimization to minimize toxicity.

Vergleich Mit ähnlichen Verbindungen

Compound A : N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyphenyl)-2,4-Dimethoxybenzenesulfonamide (CAS: 941985-92-8)

  • Molecular Formula : C₁₈H₂₂N₂O₇S₂
  • Molecular Weight : 442.5
  • Key Differences : Replaces methyl groups with methoxy (-OCH₃) substituents at positions 2 and 3.
  • The electron-donating nature of -OCH₃ may alter electronic interactions with target enzymes .

Compound B : N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyphenyl)-3-Fluoro-4-Methoxybenzenesulfonamide (CAS: 951485-12-4)

  • Molecular Formula : C₁₇H₁₉FN₂O₆S₂
  • Molecular Weight : 430.5
  • Key Differences : Introduces a fluorine atom at position 3 and a methoxy group at position 4.
  • Implications : Fluorine’s electronegativity enhances metabolic stability and may strengthen binding via polar interactions. The combination of fluoro and methoxy groups could optimize selectivity for specific biological targets .
Property Target Compound Compound A Compound B
Molecular Weight ~424.5* 442.5 430.5
Substituents 2,4-dimethyl 2,4-dimethoxy 3-fluoro, 4-methoxy
Polarity Moderate High Moderate
Key Functional Groups Methyl, Methoxy Methoxy Fluoro, Methoxy

*Estimated based on analogous structures.

Modifications in the Isothiazolidine Core

Compound C : 5-(4,4-Dimethyl-1,1-Dioxido-3-Oxo-2-Isothiazolidinyl)-N-(2-Isopropoxyphenyl)-2-Methoxybenzenesulfonamide (CAS: 951950-03-1)

  • Key Differences : Incorporates a 4,4-dimethyl-3-oxo group in the isothiazolidine ring and an isopropoxy (-OCH(CH₃)₂) substituent on the phenyl ring.
  • The bulky isopropoxy group may improve lipophilicity but reduce solubility .

Variations in the Sulfonamide Linker

Compound D : N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methylphenyl)-2-Phenoxyethanesulfonamide (CAS: 1428356-23-3)

  • Molecular Formula : C₁₈H₂₂N₂O₅S₂
  • Molecular Weight : 410.5
  • Key Differences: Replaces the methoxy group with a methyl group on the phenyl ring and substitutes the benzenesulfonamide with a phenoxyethylsulfonamide chain.
  • Implications: The phenoxyethyl group increases lipophilicity, favoring blood-brain barrier penetration.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted aniline derivative (e.g., 5-amino-2-methoxyphenyl) with a sulfonyl chloride (e.g., 2,4-dimethylbenzenesulfonyl chloride) under basic conditions. Key steps include:
  • Base Selection : Use triethylamine or pyridine to neutralize HCl generated during sulfonamide bond formation .
  • Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions like oxidation of the amino group .
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic amines and sulfonyl chlorides.
    Critical Parameter : Ensure stoichiometric equivalence of reactants to avoid incomplete coupling or polysubstitution.

Q. How can researchers purify and characterize this sulfonamide derivative effectively?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
  • Characterization :
  • NMR Spectroscopy : Confirm the presence of methoxy (δ 3.8–4.0 ppm), sulfonamide (δ 7.5–8.0 ppm aromatic protons), and isothiazolidine-dioxide groups.
  • Mass Spectrometry : Look for the molecular ion peak matching the calculated molecular weight (e.g., m/z ~420–450 Da).

Advanced Research Questions

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve ambiguities in bond lengths/angles. Key steps:
  • Data Collection : Collect high-resolution (<1.0 Å) data at 100–150 K to minimize thermal motion artifacts .
  • Twinned Data Handling : Apply twin-law matrices in SHELXL for datasets with pseudo-merohedral twinning .
  • Validation : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and π-π stacking interactions .

Q. How can researchers analyze contradictory bioactivity data between in vitro and in vivo assays?

  • Methodological Answer :
  • Hypothesis Testing :

Purity Check : Confirm compound purity (>95%) via HPLC to rule out impurities affecting activity .

Metabolic Stability : Assess metabolic degradation using liver microsome assays (e.g., human S9 fraction incubation).

Solubility : Measure kinetic solubility in PBS or simulated biological fluids; low solubility may reduce in vivo efficacy.

  • Experimental Design : Use orthogonal assays (e.g., SPR binding vs. cell-based viability) to confirm target engagement .

Q. What methodologies elucidate structure-activity relationships (SAR) for this sulfonamide’s biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, vary dimethyl groups on the benzene ring) .
  • Assay Parallelism : Test analogs in standardized assays (e.g., antimicrobial MIC assays, kinase inhibition panels) to correlate structural changes with activity shifts .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes in target proteins (e.g., carbonic anhydrase isoforms) .

Q. How should reactive intermediates (e.g., sulfonyl chlorides) be handled during synthesis?

  • Methodological Answer :
  • Safety Protocols :
  • Use inert atmospheres (N2/Ar) to prevent hydrolysis of sulfonyl chlorides.
  • Quench excess reagents with ice-cold sodium bicarbonate solution .
  • Stability Monitoring : Track intermediate stability via FT-IR (disappearance of S=O stretches at ~1370 cm⁻¹) .

Data Contradiction & Troubleshooting

Q. Why might computational predictions of solubility conflict with experimental measurements?

  • Methodological Answer :
  • Analysis Workflow :

Computational Tools : Compare predictions from ChemAxon and ALOGPS; discrepancies often arise from differing algorithms.

Experimental Validation : Use shake-flask method (UV-Vis quantification) under physiologically relevant pH (6.5–7.4) .

  • Mitigation : Adjust crystal morphology via co-crystallization with co-solvents (e.g., PEG 400) to enhance solubility.

Q. How to troubleshoot low yields in the final coupling step?

  • Methodological Answer :
  • Root Cause Analysis :
  • Moisture Sensitivity : Ensure anhydrous conditions (molecular sieves in solvent).
  • Catalyst Optimization : Test coupling agents like HATU or EDC/HOBt for improved efficiency .
  • Alternative Routes : Consider pre-forming the isothiazolidine-dioxide moiety before sulfonylation to reduce steric hindrance .

Physicochemical Properties & Stability

Q. What methods assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; analyze degradation via LC-MS .
  • Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) to detect photooxidation products .
  • Recommendation : Use amber vials and desiccants for long-term storage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.